10-deacetyl-13-oxobaccatin III 10-deacetyl-13-oxobaccatin III 13-Oxo-10-deacetyl Baccatin III is a novel stable derivative of 10-Deacetylbaccatin III with antitumor and antimitotic activity.
Brand Name: Vulcanchem
CAS No.: 92950-42-0
VCID: VC21348348
InChI: InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Molecular Formula: C29H34O10
Molecular Weight: 542.6 g/mol

10-deacetyl-13-oxobaccatin III

CAS No.: 92950-42-0

Cat. No.: VC21348348

Molecular Formula: C29H34O10

Molecular Weight: 542.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

10-deacetyl-13-oxobaccatin III - 92950-42-0

CAS No. 92950-42-0
Molecular Formula C29H34O10
Molecular Weight 542.6 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Standard InChI Key WMZBAMYUOYXRSF-RIFKXWPOSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Natural Sources and Isolation

10-Deacetyl-13-oxobaccatin III can be isolated from several species within the Taxus genus, with Taxus sumatrana being a primary natural source. This evergreen tree, native to parts of Asia, contains this compound along with other taxane derivatives in its needles, bark, and other tissues.

The isolation of 10-deacetyl-13-oxobaccatin III from natural sources typically involves several extraction and purification steps. Traditional methods include solvent extraction followed by various chromatographic techniques to separate the desired compound from other plant constituents. The relatively low concentration of this compound in natural sources has prompted researchers to explore alternative production methods, including semi-synthesis and fermentation approaches.

Distribution in Taxus Species

Different Taxus species contain varying amounts of 10-deacetyl-13-oxobaccatin III and related compounds. While Taxus sumatrana is noted as a significant source, other species such as Taxus baccata (European yew) and Taxus chinensis (Chinese yew) also contain taxane compounds that can serve as starting materials for obtaining 10-deacetyl-13-oxobaccatin III through chemical modifications.

Preparation Methods

The preparation of 10-deacetyl-13-oxobaccatin III can be accomplished through several approaches, including direct isolation from plant material and semi-synthetic methods starting from related compounds.

Semi-Synthetic Routes

A primary method for obtaining 10-deacetyl-13-oxobaccatin III involves semi-synthesis starting from 10-deacetylbaccatin III, which is an advanced intermediate that can be isolated from the needles of Taxus baccata. The transformation typically involves oxidation at the C-13 position to introduce the oxo (ketone) functionality.

The synthesis of taxane derivatives often requires sophisticated approaches due to their complex structures. The creation of the taxane skeleton has been explored through various methods, including Diels-Alder reactions, convergent syntheses, and fragment coupling strategies as outlined in synthetic approaches to related compounds .

Industrial Production Methods

Industrial production of 10-deacetyl-13-oxobaccatin III typically involves extraction from Taxus species followed by purification processes. These methods have been optimized to improve yield and purity while reducing production costs. Additionally, the compound can be produced through fermentation of the Chinese yew Taxus chinensis, offering a potentially more sustainable approach to obtaining this valuable molecule.

Chemical Reactions Analysis

10-Deacetyl-13-oxobaccatin III participates in various chemical reactions that can modify its structure and potentially its biological activity. Understanding these reactions is crucial for developing synthetic strategies and creating derivatives with enhanced properties.

Types of Reactions

The compound undergoes several types of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can be targeted at specific functional groups within the molecule to create structural analogs with potentially different biological profiles.

Oxidation Reactions

Oxidation of 10-deacetyl-13-oxobaccatin III can be accomplished using common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically target hydroxyl groups or carbon-carbon double bonds within the molecule.

Reduction Reactions

Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be employed to reduce ketone or ester functionalities in the molecule. The selectivity of these reductions can be controlled through reaction conditions and reagent selection.

Substitution Reactions

Structural Features and Relationships to Other Taxanes

The taxane core structure consists of a tricyclic system with an eight-membered B ring, which presents significant synthetic challenges. Various approaches to constructing this ring system have been developed, including ring-closing metathesis and coupling reactions between specific carbon positions .

The biosynthesis of taxanes in nature involves several key steps, including hydroxylation at the C5 position via allylic rearrangement and the formation of the oxetane ring through intramolecular exchange reactions . Understanding these natural processes can inform synthetic strategies.

Biological Activity and Mechanism of Action

10-Deacetyl-13-oxobaccatin III exhibits significant biological activity, particularly against cancer cells. Its mechanism of action is closely related to that of other taxanes, involving interaction with cellular microtubules.

Mechanism of Action

10-Deacetyl-13-oxobaccatin III exerts its effects by inhibiting cell division through binding to tubulin. This interaction stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of other taxane compounds used in cancer treatment.

Cytotoxicity Profile

Research has demonstrated that 10-deacetyl-13-oxobaccatin III exhibits varying levels of cytotoxicity against different cancer cell lines. The following table summarizes the inhibition rates observed at a concentration of 30 μg/mL:

Cell LineType of CancerConcentration (μg/mL)Inhibition Rate (%)
A498Renal3029.7
NCI-H226Lung3049.2
A549Lung3043.9
PC-3Prostate3065.3

The data indicates particularly strong activity against PC-3 prostate cancer cells, with an inhibition rate of 65.3%.

Research Applications and Case Studies

The unique properties of 10-deacetyl-13-oxobaccatin III have led to various research applications, particularly in oncology. Several case studies highlight its potential utility in addressing challenges in cancer treatment.

Breast Cancer Treatment Research

Studies evaluating the anticancer effects of 10-deacetyl-13-oxobaccatin III in breast cancer models have shown promising results. The compound has demonstrated significant apoptosis induction in MCF7 breast cancer cells while exhibiting minimal toxicity to normal cells, suggesting potential as a safer alternative in breast cancer therapy.

Drug Resistance Studies

One notable advantage of 10-deacetyl-13-oxobaccatin III is its effectiveness against drug-resistant cancer cell lines. Research has shown that it maintains cytotoxicity even in cells that exhibit resistance to conventional therapies such as paclitaxel and docetaxel. This property makes it a candidate for development as a treatment option for patients with resistant forms of cancer.

Combination Therapy Investigations

Comparison with Related Compounds

10-Deacetyl-13-oxobaccatin III belongs to a family of structurally related taxane compounds. Understanding the similarities and differences between these molecules provides insight into structure-activity relationships and guides the development of new anticancer agents.

Structural Comparison

Several related compounds share structural features with 10-deacetyl-13-oxobaccatin III, including:

  • Baccatin III

  • 10-Deacetylbaccatin III

  • 7-epi-10-deacetyltaxol

  • 19-debenzoyl-19-acetyltaxinine M

  • 5a-decinnamoyltaxagifine

Each of these compounds differs in the specific functional groups present at various positions within the taxane core structure. These differences contribute to their unique biological activity profiles.

Activity Comparison

While all of these compounds share the basic taxane skeleton, 10-deacetyl-13-oxobaccatin III is distinguished by its specific structure and cytotoxic properties. Other taxane derivatives like baccatin III and 10-deacetylbaccatin III also serve as intermediates in the synthesis of Taxol, but 10-deacetyl-13-oxobaccatin III exhibits a distinctive cytotoxicity profile against various cancer cell lines.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator